1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound. It features a benzimidazole core linked to a triazolothiadiazole moiety, which is further substituted with a 2-methylphenoxy group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Triazolothiadiazole Core: This can be achieved by reacting 4-amino-5-mercapto-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents.
Substitution with 2-Methylphenoxy Group: The triazolothiadiazole intermediate is then reacted with 2-methylphenoxy methyl chloride under basic conditions to introduce the 2-methylphenoxy group.
Coupling with Benzimidazole: Finally, the substituted triazolothiadiazole is coupled with benzimidazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and aromatase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar structure but with different substituents, showing varied biological activities.
1,3,4-Thiadiazoles: Lacking the triazole ring, these compounds have different pharmacological profiles.
1,2,4-Triazoles: Without the thiadiazole moiety, these compounds exhibit distinct chemical and biological properties.
Uniqueness
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzimidazole core with a triazolothiadiazole moiety, which imparts a wide range of potential biological activities and applications in various fields of research .
Properties
Molecular Formula |
C19H16N6OS |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-13-6-2-5-9-16(13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-14-7-3-4-8-15(14)24/h2-9,12H,10-11H2,1H3 |
InChI Key |
FLVURSMTZRMUEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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